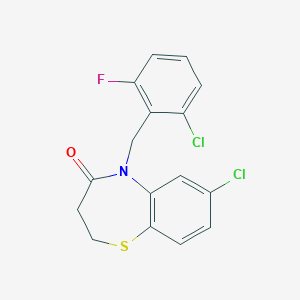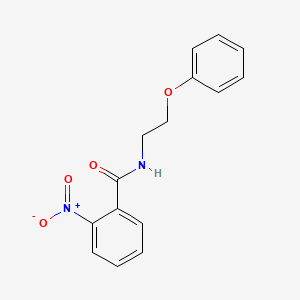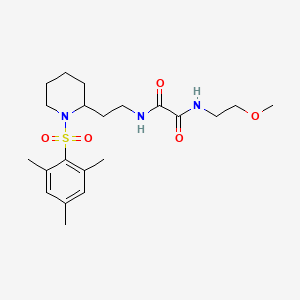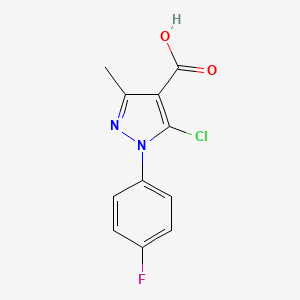![molecular formula C18H19NO4S B2409786 N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide CAS No. 1421480-69-4](/img/structure/B2409786.png)
N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “N-(3-(benzo[d][1,3]dioxol-5-yl)-3-hydroxypropyl)-2-(methylthio)benzamide” is a benzamide derivative with a benzo[d][1,3]dioxol-5-yl group and a 2-(methylthio)benzamide group. Benzamides are a class of compounds containing a benzene ring bonded to an amide group . The benzo[d][1,3]dioxol-5-yl group is a common motif in organic chemistry and is found in many natural products and pharmaceuticals .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of a benzene ring, an amide group, and a benzo[d][1,3]dioxol-5-yl group. The presence of these functional groups would influence the compound’s physical and chemical properties .Chemical Reactions Analysis
Benzamides can undergo a variety of chemical reactions, including hydrolysis to form benzoic acid and an amine, and reduction to form benzylamines . The benzo[d][1,3]dioxol-5-yl group can participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of the amide group could result in the formation of hydrogen bonds, influencing the compound’s solubility and boiling point .Applications De Recherche Scientifique
Synthetic Methodologies and Chemical Studies
Research on similar benzamide derivatives showcases advancements in synthetic methodologies for compounds with potential therapeutic activities. For instance, studies have demonstrated high-yield synthesis techniques for related compounds, emphasizing the importance of efficient synthetic routes for pharmaceutical applications (Bobeldijk et al., 1990). Additionally, the development of potent inhibitors for targets like stearoyl-CoA desaturase-1 highlights the ongoing effort to find novel therapeutic agents through chemical synthesis (Uto et al., 2009).
Pharmacological Research
Benzamide derivatives have been studied for their potential antipsychotic properties, indicating the diverse therapeutic potential of this chemical class. For example, research into the synthesis and antidopaminergic properties of certain benzamide compounds suggests their suitability for exploring dopamine D-2 mediated responses in neurological disorders (Högberg et al., 1990).
Antimicrobial and Antifungal Applications
Some benzamide derivatives have demonstrated antimicrobial and antifungal activities, suggesting their potential as lead compounds for developing new antimicrobial agents. For example, N-(benzyl carbamoyl or carbamothioyl)-2-hydroxy substituted benzamides showed significant in vitro activity against various bacterial and fungal strains, highlighting the role of these compounds in addressing antibiotic resistance (Belz et al., 2013).
Anti-Influenza Virus Activity
Research into benzamide-based 5-aminopyrazoles and their derivatives has uncovered remarkable anti-avian influenza virus activities. This illustrates the potential of benzamide compounds in antiviral research and the development of new treatments for viral infections (Hebishy et al., 2020).
Supramolecular Chemistry and Material Science
The study of N-(thiazol-2-yl)benzamide derivatives as new series of supramolecular gelators further exemplifies the chemical versatility of benzamide derivatives, indicating their utility in material science for creating novel gelation materials with specific properties (Yadav & Ballabh, 2020).
Mécanisme D'action
Safety and Hazards
Orientations Futures
Propriétés
IUPAC Name |
N-[3-(1,3-benzodioxol-5-yl)-3-hydroxypropyl]-2-methylsulfanylbenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19NO4S/c1-24-17-5-3-2-4-13(17)18(21)19-9-8-14(20)12-6-7-15-16(10-12)23-11-22-15/h2-7,10,14,20H,8-9,11H2,1H3,(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XGYXOFKUDKCOFT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1C(=O)NCCC(C2=CC3=C(C=C2)OCO3)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19NO4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[4-(5-Methylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-morpholin-4-ylsulfonylphenyl)methanone](/img/structure/B2409703.png)


![4-[(3R,4S)-4-(methoxymethyl)pyrrolidin-3-yl]-1-methyl-1H-pyrazole dihydrochloride](/img/structure/B2409711.png)

![2-[3-(2,4-Dichlorobenzyl)-2,4,5-trioxo-1-imidazolidinyl]acetic acid](/img/structure/B2409714.png)
![Ethyl 1-[3-(4-chlorobenzenesulfonyl)-6-ethylquinolin-4-yl]piperidine-4-carboxylate](/img/structure/B2409716.png)

![[1-(2-Fluoroanilino)-1-oxopropan-2-yl] 2-chloropyridine-3-carboxylate](/img/structure/B2409718.png)



![8-Chloro-1-oxaspiro[4.5]dec-6-ene](/img/structure/B2409724.png)
acetic acid](/img/structure/B2409726.png)